molecular formula C21H25N3O B3997259 N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine

N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine

Cat. No.: B3997259
M. Wt: 335.4 g/mol
InChI Key: TYAMZBWDFBINGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazoline derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine typically involves a multi-step process. One common method starts with the preparation of the quinazoline core, followed by the introduction of the propoxyphenyl and diethylamine groups. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Propoxyphenyl Group: This step involves the nucleophilic substitution of a suitable halogenated quinazoline intermediate with 4-propoxyphenylamine.

    Addition of the Diethylamine Group: The final step is the alkylation of the intermediate with diethylamine under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, that play a role in disease pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell growth and proliferation . The compound’s ability to bind to these targets and modulate their activity is a key aspect of its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its propoxyphenyl and diethylamine groups contribute to its unique binding properties and efficacy compared to other quinazoline derivatives .

Properties

IUPAC Name

N,N-diethyl-2-(4-propoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-4-15-25-17-13-11-16(12-14-17)20-22-19-10-8-7-9-18(19)21(23-20)24(5-2)6-3/h7-14H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAMZBWDFBINGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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